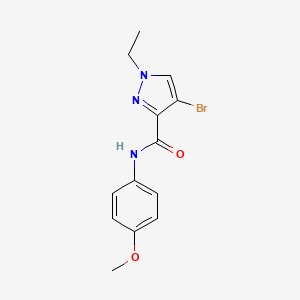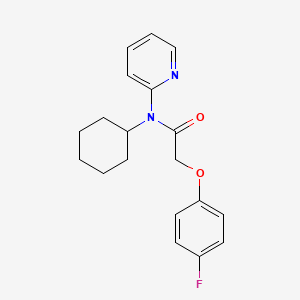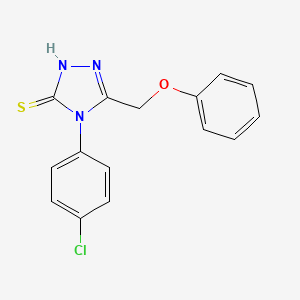![molecular formula C20H18F2O3 B5871453 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one is a synthetic compound that belongs to the class of 2H-chromen-2-one derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This molecule has shown promising results in various laboratory experiments, and its unique structure and properties have made it a subject of interest for many researchers.
作用机制
The mechanism of action of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves its ability to bind to calcium ions and undergo a conformational change, resulting in fluorescence emission. This process is reversible and can be used to monitor changes in calcium ion concentration in real-time.
Biochemical and Physiological Effects:
In addition to its use as a calcium ion probe, 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has also been shown to have other biochemical and physiological effects. For example, it has been reported to have antioxidant and anti-inflammatory properties, which may make it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
One of the main advantages of using 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one in lab experiments is its high selectivity and sensitivity towards calcium ions. This makes it a valuable tool for studying calcium signaling in cells. However, one limitation is that its fluorescence emission is pH-dependent, which may affect its accuracy in certain experiments.
未来方向
There are several potential future directions for research on 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one. One area of interest is its use as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation. Another potential direction is the development of new fluorescent probes based on its structure, which may have improved properties and applications. Additionally, further studies on its mechanism of action and physiological effects may lead to a better understanding of its potential applications in scientific research.
合成方法
The synthesis of 7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one involves several steps. The starting material is 3-ethyl-4,8-dimethyl-2H-chromen-2-one, which is reacted with 2,4-difluorobenzyl bromide in the presence of a base to form the intermediate product. This intermediate is then treated with sodium hydride and 7-hydroxycoumarin to give the final product.
科学研究应用
7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for detecting and imaging intracellular calcium ions. This compound has been shown to have high selectivity and sensitivity towards calcium ions, making it a valuable tool for studying calcium signaling in cells.
属性
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-ethyl-4,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2O3/c1-4-15-11(2)16-7-8-18(12(3)19(16)25-20(15)23)24-10-13-5-6-14(21)9-17(13)22/h5-9H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUIROKNMYJYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'~1~,N'~4~-bis[1-(4-fluorophenyl)ethylidene]terephthalohydrazide](/img/structure/B5871373.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5871388.png)

![ethyl 2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylate](/img/structure/B5871396.png)


![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)




![4,8-dimethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5871466.png)

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)